molecular formula C10H12BrNO B038599 N-(4-bromo-2,6-dimethylphenyl)acetamide CAS No. 119416-26-1

N-(4-bromo-2,6-dimethylphenyl)acetamide

Cat. No.: B038599
CAS No.: 119416-26-1
M. Wt: 242.11 g/mol
InChI Key: YDYWLULGRRSFLV-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)acetamide: is an organic compound with the molecular formula C10H12BrNO It is a derivative of acetanilide, where the phenyl ring is substituted with bromine and two methyl groups

Scientific Research Applications

Chemistry:

    Building Block: N-(4-bromo-2,6-dimethylphenyl)acetamide is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of biologically active molecules.

Industry:

    Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-bromo-2,6-dimethylaniline and acetic anhydride.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the by-product, acetic acid.

    Procedure: The 4-bromo-2,6-dimethylaniline is dissolved in an appropriate solvent like dichloromethane. Acetic anhydride and the base are added to the solution, and the mixture is refluxed for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production methods for N-(4-bromo-2,6-dimethylphenyl)acetamide would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in N-(4-bromo-2,6-dimethylphenyl)acetamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Substitution: Formation of N-(4-substituted-2,6-dimethylphenyl)acetamide derivatives.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 4-bromo-2,6-dimethylaniline.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The bromine and acetamide groups can form hydrogen bonds and other interactions with biological targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

  • N-(4-bromo-2,3-dimethylphenyl)acetamide
  • N-(4-chloro-2,6-dimethylphenyl)acetamide
  • N-(4-fluoro-2,6-dimethylphenyl)acetamide

Comparison:

  • N-(4-bromo-2,6-dimethylphenyl)acetamide is unique due to the presence of bromine, which can participate in specific interactions and reactions not possible with other halogens.
  • N-(4-chloro-2,6-dimethylphenyl)acetamide and N-(4-fluoro-2,6-dimethylphenyl)acetamide have different reactivity and physical properties due to the varying electronegativity and size of the halogen atoms.

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-6-4-9(11)5-7(2)10(6)12-8(3)13/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYWLULGRRSFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358201
Record name 4-Bromo-2,6-dimethyl-N-acetylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119416-26-1
Record name 4-Bromo-2,6-dimethyl-N-acetylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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